1-(Oxan-4-yl)but-3-yn-2-amine;hydrochloride

Description

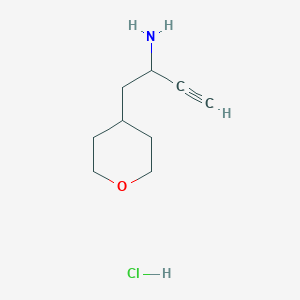

1-(Oxan-4-yl)but-3-yn-2-amine hydrochloride is a bicyclic amine derivative featuring a tetrahydropyran (oxan-4-yl) ring conjugated to a but-3-yn-2-amine moiety. Its molecular formula is C₉H₁₅ClNO, with a molecular weight of 193.68 g/mol (estimated from structural analogs in and ). The compound combines the rigidity of the oxane ring with the reactivity of an alkyne group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-(oxan-4-yl)but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-9(10)7-8-3-5-11-6-4-8;/h1,8-9H,3-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRYJNHABMHPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-24-6 | |

| Record name | 1-(oxan-4-yl)but-3-yn-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Oxan-4-yl)but-3-yn-2-amine;hydrochloride involves several steps, typically starting with the formation of the oxan ring followed by the introduction of the butynyl and amine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-(Oxan-4-yl)but-3-yn-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

1-(Oxan-4-yl)but-3-yn-2-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)but-3-yn-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(oxan-4-yl)but-3-yn-2-amine hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Positional isomerism (e.g., but-3-yn-1-amine vs. but-3-yn-2-amine) alters electronic distribution and hydrogen-bonding capacity, impacting reactivity and binding affinity .

Functional Group Impact: The alkyne group enables click chemistry applications (e.g., Huisgen cycloaddition), shared across all analogs .

Synthetic Utility :

- The oxan-4-yl derivative is synthesized via nucleophilic substitution or reductive amination, similar to N-(but-3-yn-1-yl)oxan-4-amine hydrochloride ().

- But-3-yn-2-amine hydrochloride (CAS 42105-26-0) is a precursor for more complex amines, emphasizing the role of the alkyne in modular synthesis .

Biological Relevance: Fluorinated analogs (e.g., 1-(3-fluorophenyl)but-3-yn-2-amine hydrochloride) exhibit enhanced metabolic stability due to the fluorine atom, a feature absent in the non-fluorinated target compound .

Research Findings and Data

Table 2: Physicochemical and Spectral Data (Representative Compounds)

Notes:

Biological Activity

1-(Oxan-4-yl)but-3-yn-2-amine; hydrochloride, also known as N-(but-3-yn-1-yl)oxan-4-amine hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxane ring and an alkyne group, contributing to its distinct reactivity. The presence of the amine group allows for interactions with various biological molecules, which is crucial for its biological activity.

The biological activity of 1-(Oxan-4-yl)but-3-yn-2-amine; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The alkyne group can participate in click chemistry, facilitating the formation of covalent bonds with biomolecules. Additionally, the amine group can form hydrogen bonds and ionic interactions, modulating the activity of enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to 1-(Oxan-4-yl)but-3-yn-2-amine; hydrochloride possess significant antibacterial properties. For instance, related oxazine compounds demonstrated effective inhibition against various strains of gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 1-(Oxan-4-yl)but-3-yn-2-am | Moderate | Good |

| Streptomycin (100 mg/ml) | Excellent | Excellent |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In vitro assays indicated that it can enhance the levels of heat shock proteins and antioxidant enzyme activities, suggesting a protective role against oxidative stress .

3. Acetylcholinesterase Inhibition

Given the structural similarities with other known acetylcholinesterase inhibitors, ongoing studies are investigating its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary results suggest that it may inhibit acetylcholinesterase effectively, thereby increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antibacterial effects of various oxazine derivatives, 1-(Oxan-4-yl)but-3-yn-2-amines were tested against multiple bacterial strains. Results indicated notable activity against Escherichia coli and Staphylococcus aureus , comparable to standard antibiotics like streptomycin .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in mouse models. The results showed that these compounds could significantly reduce cognitive decline associated with oxidative stress, highlighting their potential therapeutic benefits in Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.